molecular formula C18H15NO3 B025016 2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 107027-47-4

2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No. B025016
M. Wt: 293.3 g/mol
InChI Key: WERFLPDFGFSTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid is a compound that belongs to the quinoline and quinolone families, which are known for their versatile applications in medicinal chemistry and organic synthesis. These compounds have been explored for their potential in creating potent antagonists and for their structural relevance in pharmaceuticals.

Synthesis Analysis

The synthesis of related quinoline derivatives involves multiparallel amenable syntheses that facilitate late-stage diversification, especially at the 8-position, indicating the compound's structural flexibility and potential for chemical modification (Horchler et al., 2007). Additionally, methods employing carbophilic Lewis acids have been efficient in the synthesis of 1,2-dihydroisoquinolines, showcasing the synthetic versatility of quinoline derivatives (Obika et al., 2007).

Molecular Structure Analysis

Molecular structure analysis has revealed that certain quinoline derivatives crystallize in specific space groups, forming dimers in the crystalline state through hydrogen bonds between carboxyl groups. This demonstrates the compound's potential for forming stable molecular structures conducive to further chemical modifications (Choudhury & Row, 2002).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including cyclization and conversion processes, which are crucial for the synthesis of complex molecules. For example, the conversion of carboxylic acids to carboxamides mediated by niobium pentachloride under mild conditions has been documented, highlighting the chemical reactivity of quinoline structures (Nery et al., 2003).

Physical Properties Analysis

The physical properties, such as crystal structure and stability under various conditions, play a significant role in determining the compound's applicability in different fields. The stability of quinoline derivatives against light and heat, and their strong fluorescence across a wide pH range in aqueous media, have been observed, indicating the compound's potential for applications in fluorescent labeling and biomedical analysis (Hirano et al., 2004).

Chemical Properties Analysis

Quinoline derivatives exhibit a wide range of chemical properties, including antibacterial activities and the ability to form various supramolecular complexes through hydrogen bonding and other non-covalent interactions. These properties are essential for the development of new pharmaceuticals and materials (Miyamoto et al., 1990).

Safety And Hazards

Like all chemicals, quinoline derivatives should be handled with care. They can be harmful if swallowed, inhaled, or in contact with skin . Some quinoline derivatives are also known to be environmentally hazardous .

Future Directions

Quinoline derivatives are a focus of research due to their wide range of biological activities . Future research may explore new synthesis methods, investigate their mechanisms of action, or develop new derivatives with improved activity or reduced side effects .

properties

IUPAC Name

2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-11-4-3-5-14-15(18(20)21)10-16(19-17(11)14)12-6-8-13(22-2)9-7-12/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERFLPDFGFSTQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301342
Record name 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

CAS RN

107027-47-4
Record name 2-(4-Methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107027-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Reactant of Route 3
2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Citations

For This Compound
2
Citations
W Khobjai, K Jarmkom, N Wisidsri, S Techaoei - Int J Food Eng, 2021 - academia.edu
Phytonutrients, also called phytochemicals, are chemicals produced by plants. Foods and vegetables with phytonutrients have antioxidant and anti-inflammatory benefits. The aim of this …
Number of citations: 1 www.academia.edu
M Wang, X Fan, XY Wei, JP Cao, YP Zhao, SZ Wang… - Fuel, 2016 - Elsevier
Shengli lignite (SL) was oxidized and depolymerized in aqueous sodium hypochlorite under mild conditions followed by sequential extraction with ethoxyethane and ethyl acetate. The …
Number of citations: 36 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.